molecular formula C20H20F2N8O5 B1207723 2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid CAS No. 170969-77-4

2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid

Cat. No.: B1207723
CAS No.: 170969-77-4
M. Wt: 490.4 g/mol
InChI Key: WLGUDGOIFDAKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pteridine ring system and a glutamic acid moiety, making it a subject of interest in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid involves multiple steps. One common method includes the alkylation of diethyl N-(4-methylamino)benzoylglutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. The resulting product is then hydrolyzed to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of polar aprotic solvents and specific catalysts is crucial in optimizing the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces the corresponding reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology

In biological research, the compound is studied for its interactions with enzymes and other biomolecules. Its ability to bind to specific proteins makes it a valuable tool in studying biochemical pathways and mechanisms .

Medicine

Medically, the compound is explored for its potential therapeutic effects. It is investigated for its role in inhibiting specific enzymes involved in disease processes, making it a candidate for drug development .

Industry

In the industrial sector, the compound is used in the production of specialized chemicals and materials. Its unique properties make it suitable for applications in the manufacturing of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid involves its interaction with specific molecular targets. The compound binds competitively to the dihydrofolate reductase enzyme, inhibiting the synthesis of tetrahydrofolate. This inhibition leads to a reduction in the production of purines and pyrimidines, which are essential for DNA, RNA, and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid is unique due to its specific substitutions on the pteridine ring, which confer distinct chemical and biological properties. These modifications enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in scientific research and drug development .

Properties

CAS No.

170969-77-4

Molecular Formula

C20H20F2N8O5

Molecular Weight

490.4 g/mol

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3,5-difluorobenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H20F2N8O5/c1-30(7-9-6-25-17-14(26-9)16(23)28-20(24)29-17)15-10(21)4-8(5-11(15)22)18(33)27-12(19(34)35)2-3-13(31)32/h4-6,12H,2-3,7H2,1H3,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29)

InChI Key

WLGUDGOIFDAKHG-UHFFFAOYSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3F)C(=O)NC(CCC(=O)O)C(=O)O)F

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3F)C(=O)NC(CCC(=O)O)C(=O)O)F

34378-64-8

Synonyms

3',5'-difluoromethotrexate
3',5'-F2MTX

Origin of Product

United States

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